molecular formula C18H19N3O3 B4163020 N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide

N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide

Cat. No. B4163020
M. Wt: 325.4 g/mol
InChI Key: DEAIJNRZWAMMKE-UHFFFAOYSA-N
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Description

N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide, also known as NBD-556, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound has been found to possess a variety of biological activities, including anti-inflammatory, antitumor, and antibacterial properties.

Scientific Research Applications

N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential pharmacological applications. One of the most promising applications is in the treatment of inflammation and related diseases. N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another potential application of N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide is in the treatment of cancer. N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide has been found to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer. This makes N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide a potential chemotherapeutic agent for these types of cancer.

Mechanism of Action

The mechanism of action of N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide inhibits the production of inflammatory cytokines and chemokines, as well as the growth and proliferation of cancer cells. In vivo studies have shown that N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide reduces inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide is that it has been extensively studied and optimized for pharmacological applications. This makes it a reliable tool for researchers who are studying inflammation and cancer. However, one limitation of N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide is that it has not yet been tested in clinical trials. This means that its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for inflammation and related diseases. This could involve testing its efficacy in animal models of these diseases, as well as conducting clinical trials in humans.
Another future direction is to investigate its potential as a chemotherapeutic agent for cancer. This could involve testing its efficacy in animal models of cancer, as well as conducting clinical trials in humans.
Finally, there is potential for N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide to be used as a tool for studying the mechanisms of inflammation and cancer. This could involve using N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide to inhibit the activity of specific enzymes and signaling pathways, and then studying the effects on cellular processes.

properties

IUPAC Name

N-(5-nitro-2-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(14-7-3-1-4-8-14)19-16-13-15(21(23)24)9-10-17(16)20-11-5-2-6-12-20/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAIJNRZWAMMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.